Neodymium(3+) benzoate

Description

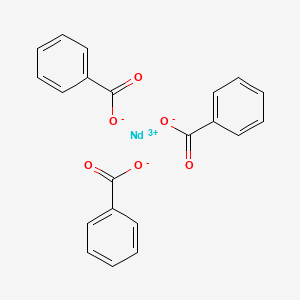

Neodymium(3+) benzoate (CAS: 20765-15-5, EC: 244-015-2) is a coordination compound comprising a trivalent neodymium ion (Nd³⁺) complexed with three benzoate ligands (C₆H₅COO⁻). Its molecular formula is C₂₁H₁₅NdO₆, reflecting the aromatic benzoate groups bound to the central Nd³⁺ ion. This compound is synthesized via the reaction of neodymium oxide (Nd₂O₃) or neodymium salts with benzoic acid under controlled conditions .

The aromatic nature of the benzoate ligand imparts distinct chemical properties, such as moderate solubility in polar organic solvents and enhanced stability due to π-π interactions.

Properties

CAS No. |

20765-15-5 |

|---|---|

Molecular Formula |

C21H15NdO6 |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

neodymium(3+);tribenzoate |

InChI |

InChI=1S/3C7H6O2.Nd/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |

InChI Key |

HPCGPGSYNUPEKZ-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Nd+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodymium(3+) benzoate can be synthesized through the reaction of neodymium(III) chloride with sodium benzoate in an aqueous solution. The reaction typically proceeds as follows: [ \text{NdCl}_3 + 3 \text{C}_6\text{H}_5\text{COONa} \rightarrow \text{Nd(C}_6\text{H}_5\text{COO)}_3 + 3 \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound involves the controlled reaction of neodymium oxide with benzoic acid under specific conditions. The process includes dissolving neodymium oxide in a suitable solvent, followed by the addition of benzoic acid. The mixture is then heated to facilitate the reaction and the product is purified through crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions where the benzoate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a suitable catalyst.

Substitution: Ligand exchange reactions using various organic ligands.

Major Products:

Oxidation: Formation of neodymium(III) oxide and benzoic acid derivatives.

Reduction: Formation of neodymium(II) compounds.

Substitution: Formation of new neodymium complexes with different ligands.

Scientific Research Applications

Neodymium(3+) benzoate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery systems.

Industry: Utilized in the production of high-performance magnets and in the development of advanced materials for electronic devices

Mechanism of Action

The mechanism of action of neodymium(3+) benzoate involves the coordination of neodymium ions with benzoate ligands. This coordination enhances the stability and solubility of the compound. The neodymium ions can interact with various molecular targets, including proteins and nucleic acids, through electrostatic interactions and coordination bonds. These interactions can influence the biological activity of the compound and its potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Neodymium Compounds

Structural and Chemical Properties

The table below summarizes key properties of neodymium(3+) benzoate and related compounds:

Key Observations:

- Ligand Effects: Benzoate’s aromatic ring enhances thermal stability compared to linear carboxylates like acetate. Neodecanoate’s branched alkyl chain increases solubility in non-polar solvents, making it suitable for industrial polymer applications .

- Solubility: Acetate exhibits high solubility in water and polar solvents, whereas benzoate and neodecanoate are more soluble in organic media .

- Reactivity : Perchlorate’s oxidizing nature contrasts with sulfate’s role in ceramic electrolytes, highlighting the impact of counterions .

Stability and Handling

- Benzoate: Limited data on safety, but analogous carboxylates require standard lanthanide-handling protocols (gloves, ventilation).

- Perchlorate : High reactivity necessitates stringent storage conditions (e.g., moisture-free environments) .

- Sulfate : Typically handled as a hydrate, with applications requiring controlled humidity to prevent dehydration .

Biological Activity

Neodymium(3+) benzoate is a coordination compound formed from neodymium ions and benzoic acid. This compound has garnered attention in various fields, particularly in biochemistry and materials science, due to its unique properties and potential applications. This article explores the biological activity of this compound, including its synthesis, characterization, biological effects, and potential applications.

Synthesis and Characterization

This compound can be synthesized through the reaction of neodymium salts with benzoic acid. The general reaction can be represented as follows:

Characterization of this compound typically involves techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups and confirm the formation of the complex.

- Nuclear Magnetic Resonance (NMR) : To study the molecular structure.

- X-ray Diffraction (XRD) : To determine the crystalline structure.

Antibacterial Properties

Research indicates that neodymium(3+) complexes exhibit antibacterial activity. A study investigating the antibacterial effects of various neodymium complexes found that they were effective against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | |

| S. aureus | 30 µg/mL | |

| Pseudomonas aeruginosa | 40 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically use human cell lines to assess cell viability after exposure to varying concentrations of the compound. Results indicate that while this compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at lower doses .

Table 2: Cytotoxicity of this compound on Human Cell Lines

The biological activity of this compound is thought to be linked to its ability to interact with cellular components. The coordination between neodymium ions and organic ligands like benzoate may enhance its bioavailability and facilitate cellular uptake. Studies suggest that these complexes can induce oxidative stress in microbial cells, leading to cell death .

Case Studies

- Antimicrobial Applications : A case study involving the application of this compound in antimicrobial coatings demonstrated significant reductions in bacterial colonization on surfaces treated with this compound. The study highlighted its potential use in medical devices and hospital environments to prevent infections .

- Cancer Research : In another case study, researchers explored the use of neodymium complexes in targeted cancer therapies. The findings suggested that these compounds could selectively target cancer cells while sparing healthy tissues, presenting a promising avenue for future cancer treatments .

Chemical Reactions Analysis

Thermal Behavior

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal that neodymium benzoate complexes undergo decomposition upon heating. For example, rare earth benzoate chelates show progressive weight loss due to dehydration and ligand fragmentation, with thermal stability influenced by the ligand-to-metal ratio .

Solubility and Extraction

Neodymium benzoate complexes demonstrate utility in solvent extraction processes for rare earth element recovery. In ionic liquid systems (e.g., phosphonium-based solvents), benzoate anions enhance neodymium ion extraction efficiency, enabling separation from mixed-metal systems like NdFeB magnets .

Research Findings and Trends

-

Ligand modification effects : Electron-withdrawing groups (e.g., CF3) on benzoate ligands enhance reactivity in metal-catalyzed reactions through altered electronic environments .

-

Hammett correlations : Substituent effects on benzoate ligands show complex dependencies, with meta-substituents exerting stronger influences than para-substituents .

-

Industrial relevance : Benzoate-based extraction systems achieve >95% neodymium recovery from scrap magnets, highlighting their practical importance in rare earth recycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.